molecular formula C17H19N3O2 B2548700 6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1235001-88-3

6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2548700
CAS No.: 1235001-88-3
M. Wt: 297.358
InChI Key: ZQSXLWPYTZVBTA-UHFFFAOYSA-N
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Description

6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is a heterocyclic organic compound. The molecule is structurally characterized by a pyridazinone core substituted with a methyl group and an extended chain bearing a dihydroquinoline moiety. Compounds of this nature are often explored for their pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of 6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions.

  • Step 1: : Nitration of the starting material to introduce the nitro group.

  • Step 2: : Reduction of the nitro group to an amine.

  • Step 3: : Cyclization to form the quinoline ring.

  • Step 4: : Alkylation to attach the pyridazinone moiety.

Industrial Production Methods

While specific industrial production methods can vary, these often include:

  • Bulk chemical synthesis: : Using automated and controlled environments to ensure high yield and purity.

  • Catalytic methods: : Employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Forms quinoline N-oxide.

  • Reduction: : Can lead to various reduced derivatives.

  • Substitution: : Halogenation, nitration, sulfonation, and other functional group substitutions are possible.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Halogenating agents: : Bromine, chlorine.

Major Products

  • Quinoline derivatives, pyridazinone derivatives, and various substituted analogs depending on the specific reactions and conditions.

Scientific Research Applications

In Chemistry

  • Used as intermediates in the synthesis of other complex organic molecules.

  • Employed in studying the reaction mechanisms of heterocyclic compounds.

In Biology and Medicine

  • Potential pharmaceutical applications due to its unique structure.

  • Investigated for antimicrobial, anti-inflammatory, and anticancer properties.

In Industry

  • Can serve as precursors for the production of dyes, agrochemicals, and polymers.

Mechanism of Action

The compound exhibits its effects through interactions with specific molecular targets:

  • Enzyme inhibition: : Inhibits enzymes like kinases and oxidoreductases.

  • Receptor binding: : Binds to specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Unique Features

  • The combination of a pyridazinone core with a dihydroquinoline moiety is relatively uncommon, offering unique pharmacological properties.

Similar Compounds

  • 6-methyl-2-pyridazinone: : Lacks the dihydroquinoline moiety, affecting its activity profile.

  • 3,4-dihydroquinolin-2-one: : Similar in structure but differs in functional group attachment and overall activity.

Each of these compounds shares structural features but differs in their specific biological and chemical properties, underscoring the uniqueness of 6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one.

Properties

IUPAC Name

6-methyl-2-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-5-7-15-14(10-12)4-3-9-19(15)17(22)11-20-16(21)8-6-13(2)18-20/h5-8,10H,3-4,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSXLWPYTZVBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)CN3C(=O)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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